molecular formula C22H20N2O3 B3014001 (5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone CAS No. 701245-25-2

(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone

Cat. No. B3014001
CAS RN: 701245-25-2
M. Wt: 360.413
InChI Key: LXOJEGWDEGGYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone is a useful research compound. Its molecular formula is C22H20N2O3 and its molecular weight is 360.413. The purity is usually 95%.
BenchChem offers high-quality (5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)(o-tolyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to exhibit significant antiviral properties. For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . Given the structural similarity, the compound may be explored for its potential antiviral effects, possibly against a range of RNA and DNA viruses.

Anticancer Activity

Compounds containing indole and furan moieties have been investigated for their anticancer activities. The indole scaffold is present in many synthetic drug molecules, which have been found to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The compound could be studied for its cytotoxic effects against various cancer cell lines.

Anti-Inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties. The compound , with its indole and furan components, could be researched for its efficacy in reducing inflammation, potentially contributing to the treatment of inflammatory diseases .

Antimicrobial Activity

The antimicrobial potential of indole derivatives is well-documented. They have been used to combat a variety of microbial infections. Research into the antimicrobial applications of this compound could lead to the development of new antibiotics or antiseptics .

Antidiabetic Activity

Indole-based compounds have shown promise in the treatment of diabetes. The compound may have potential applications in modulating blood sugar levels and could be a candidate for antidiabetic drug development .

Antimalarial Activity

Indole derivatives have also been explored for their antimalarial effects. The compound could be investigated for its ability to inhibit the growth of Plasmodium species, the parasites responsible for malaria .

Anticholinesterase Activity

Some indole derivatives have been found to inhibit cholinesterase, an enzyme that breaks down acetylcholine. This activity is significant in the context of treating neurodegenerative diseases like Alzheimer’s. The compound could be researched for its potential as an anticholinesterase agent .

Cardiotonic Properties

Furan derivatives, such as the furan-2-yl moiety present in the compound, have been associated with cardiotonic properties. This suggests possible research applications in the development of treatments for heart conditions .

properties

IUPAC Name

[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-(2-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-8-3-4-9-16(15)22(25)24-19(21-12-7-13-27-21)14-18(23-24)17-10-5-6-11-20(17)26-2/h3-13,19H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXOJEGWDEGGYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)N2C(CC(=N2)C3=CC=CC=C3OC)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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